molecular formula C10H10BrNO B12929687 (4-Bromo-7-methyl-1H-indol-3-yl)methanol

(4-Bromo-7-methyl-1H-indol-3-yl)methanol

Cat. No.: B12929687
M. Wt: 240.10 g/mol
InChI Key: ZKKKHUBSQMCILV-UHFFFAOYSA-N
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Description

(4-Bromo-7-methyl-1H-indol-3-yl)methanol is a brominated indole derivative with a hydroxylmethyl (-CH2OH) group at position 3 and a methyl substituent at position 7 of the indole ring. Its molecular formula is C10H10BrNO, with a molecular weight of 256.10 g/mol. The compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules, such as kinase inhibitors and receptor modulators . The bromine atom enhances electrophilic reactivity, while the methyl group influences lipophilicity and steric interactions.

Properties

IUPAC Name

(4-bromo-7-methyl-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-2-3-8(11)9-7(5-13)4-12-10(6)9/h2-4,12-13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKKHUBSQMCILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-7-methyl-1H-indol-3-yl)methanol typically involves the bromination of 7-methylindole followed by a series of reactions to introduce the methanol group at the 3-position. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by the Bartoli reaction using isopropenylmagnesium bromide .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-7-methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Bromo-7-methyl-1H-indol-3-yl)methanol has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Bromo-7-methyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) Bromine Position Variants
  • (7-Bromo-4-fluoro-1H-indol-3-yl)methanol (CAS 1158471-53-4): Bromine at position 7 and fluorine at position 4 (vs. bromine at 4 and methyl at 7 in the target compound). Boiling point: 411.9±40.0°C (predicted), higher than typical indole derivatives due to increased dipole interactions .
  • (5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone: Bromine at position 5 and a ketone-linked pyridine group. The ketone group (C=O) introduces stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to the hydroxylmethyl group .
(b) Functional Group Modifications
  • 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol (CAS 214915-69-2): Ethanol (-CH2CH2OH) side chain instead of methanol (-CH2OH). Increased lipophilicity (logP ~1.8 vs. Melting point: Not reported, but ethanol derivatives generally have lower melting points than methanol analogs due to reduced crystallinity.
  • (7-Chloro-1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methanol: Chlorine substituents and a benzyl group introduce steric hindrance, reducing solubility in aqueous media. Synthesized via NaBH4 reduction, a method applicable to the target compound's analogs .

Physical and Spectral Properties

Compound Melting Point (°C) Key IR/NMR Features Reference
(4-Bromo-7-methyl-1H-indol-3-yl)methanol Not reported Expected O-H stretch ~3250 cm⁻¹ (IR); CH2OH δ ~3.8 ppm (¹H-NMR)
(7-Bromo-4-fluoro-1H-indol-3-yl)methanol F substituent: ¹⁹F-NMR δ ~-110 ppm
(5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone 276–277 C=O stretch ~1653 cm⁻¹ (IR); pyridine protons δ ~8.5 ppm
2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol Broad O-H peak ~3400 cm⁻¹; CH2CH2OH δ ~1.6–2.0 ppm

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